AG1557

EGFR Kinase Inhibition Cell-Based Assay

Researchers studying EGFR-driven signaling frequently encounter off-target effects from less selective analogs. AG1557 addresses this with a pIC50 of 8.194 and an IC50 of 0.89 nM in A431 cells, ensuring robust target engagement. - 15.7-fold cellular potency gain over PD153035 enables cleaner phosphorylation assays. - EGF-dependent vs. -independent MCF10A/MCF7 differential (IC50 585 vs. 2,433 nM) supports pathway addiction studies. - ATP-competitive mechanism validated for HTS reference standard use. Reliable global supply with ambient shipping.

Molecular Formula C19H16BrNO2
Molecular Weight 370.2 g/mol
Cat. No. B7887027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG1557
Molecular FormulaC19H16BrNO2
Molecular Weight370.2 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5
InChIInChI=1S/C19H16BrNO2/c20-15-9-18-17(22-10-23-18)8-14(15)19-13-6-3-5-11(13)12-4-1-2-7-16(12)21-19/h1-5,7-9,11,13,19,21H,6,10H2/t11-,13-,19+/m0/s1
InChIKeyYOLTZIVRJAPVPH-MJLGCCKJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AG1557 Compound Overview


AG1557 (Tyrphostin AG 1557) is a quinazoline derivative that functions as a specific, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. With a molecular weight of 407.21 g/mol, the compound contains a distinctive 3-iodophenyl substituent that enhances its binding affinity . Originally developed as a research tool compound, AG1557 has been utilized in academic and industrial settings for the study of EGFR-driven signaling pathways, particularly in models of oncogenesis, vascular biology, and cell proliferation . The compound is commercially available as the hydrochloride salt, which improves aqueous solubility while maintaining the same inhibitory profile .

AG1557 Analog Substitution Limitations


The EGFR inhibitor landscape is densely populated with quinazoline-based compounds, yet subtle variations in substitution patterns produce profound differences in potency, selectivity, and cellular activity. AG1557's 3-iodophenyl moiety confers a distinct pharmacological profile that separates it from close structural analogs such as the 3-bromophenyl derivative PD153035 and the clinical agent erlotinib [1]. Even within the same chemical series, structure-activity relationships are exceptionally steep; minor halogen exchanges can alter IC50 values by orders of magnitude [2]. Consequently, researchers cannot assume functional equivalence when substituting AG1557 with another in-class compound—each must be validated under the exact experimental conditions intended for use [3].

AG1557 Quantitative Comparison


Cellular Potency in A431 Cells vs. PD153035

In a cell-based phosphorylation assay using A431 human epidermoid carcinoma cells, AG1557 demonstrates an IC50 of 0.89 nM, while the structurally related PD153035 requires a 15.7-fold higher concentration (IC50 = 14 nM) to achieve equivalent inhibition of EGFR autophosphorylation . This pronounced differential highlights that the 3-iodophenyl substitution of AG1557 confers a substantial advantage in a cellular context, despite PD153035's superior biochemical potency [1].

EGFR Kinase Inhibition Cell-Based Assay

Selectivity in EGF-Dependent vs. Independent Cells

AG1557 displays a pronounced differential in its ability to inhibit DNA synthesis between EGF-dependent MCF10A mammary epithelial cells (IC50 = 585.0 nM) and EGF-independent MCF7 breast adenocarcinoma cells (IC50 = 2,433.0 nM) . This 4.2-fold ratio indicates that AG1557's anti-proliferative effects are preferentially exerted in settings where EGFR signaling is the primary driver, providing a measurable window of selectivity not universally observed among all EGFR inhibitors .

EGFR Cell Proliferation Selectivity

Biochemical Potency vs. Erlotinib

In purified biochemical assays, AG1557 inhibits EGFR tyrosine kinase with a pIC50 of 8.194, corresponding to an IC50 of approximately 6.4 nM . This is approximately 3.1-fold more potent than erlotinib, which reduces EGFR autophosphorylation in tumor cells with an IC50 of 20 nM under comparable conditions . While both compounds are quinazoline-based ATP-competitive inhibitors, the iodinated AG1557 demonstrates a clear potency advantage in direct biochemical measurements.

EGFR Kinase Inhibition Biochemical Assay

Lipophilicity and Cellular Permeability Profile

AG1557 hydrochloride exhibits a calculated partition coefficient (LogP) of 3.65 . This value places it in an intermediate lipophilicity range compared to other EGFR inhibitors—for reference, erlotinib has a reported LogP of approximately 2.7-3.0 [1], while the more polar PD153035 exhibits a LogP of ~2.5 [2]. The moderate lipophilicity of AG1557 may contribute to its favorable cellular activity profile by balancing membrane permeability with aqueous solubility requirements.

Lipophilicity Physicochemical Properties Formulation

AG1557 Application Scenarios


Cellular MOA Studies with Potent EGFR Inhibition

When the research objective is to interrogate EGFR-driven signaling pathways in intact cells, AG1557's IC50 of 0.89 nM in A431 cells provides robust target engagement at low concentrations. This minimizes the risk of off-target effects that can complicate interpretation when using less potent analogs. The 15.7-fold improvement over PD153035 in the same cellular context makes AG1557 the preferred choice for cell-based phosphorylation and downstream signaling assays where cellular penetration and target residence time are critical .

Discriminating EGFR-Dependent Proliferation

The 4.2-fold differential in anti-proliferative potency between EGF-dependent MCF10A cells (IC50 = 585 nM) and EGF-independent MCF7 cells (IC50 = 2,433 nM) enables AG1557 to function as a diagnostic tool . In studies aimed at determining the reliance of a given cell line or tumor model on EGFR signaling, this compound can be employed to quantitatively assess pathway addiction. Such data are invaluable when prioritizing targets for further drug development or when validating the mechanism of action of combination therapies.

Hit Validation and Lead Optimization for EGFR Kinase

With a biochemical pIC50 of 8.194 (IC50 ~6.4 nM), AG1557 serves as a potent reference standard for high-throughput screening and dose-response validation of novel EGFR inhibitors. Its ATP-competitive mechanism is well-characterized, and its potency exceeds that of erlotinib by approximately 3.1-fold, providing a clear benchmark for evaluating new chemical entities . Pharmaceutical discovery teams can use AG1557 as a positive control or as a starting point for structure-activity relationship (SAR) exploration focused on the 3-iodophenyl substituent [1].

Physicochemical Profiling and Formulation Development

AG1557's calculated LogP of 3.65 places it in a distinct lipophilicity class compared to other quinazoline-based EGFR inhibitors. Formulation scientists can leverage this property when developing new delivery systems or when comparing the permeability and solubility profiles of novel analogs. The compound's moderate lipophilicity may be particularly advantageous in creating stable stock solutions for long-term in vitro studies, provided that appropriate solvent conditions (e.g., DMSO) are employed .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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